molecular formula C21H26ClN3O2S B146852 Perphenazine sulfoxide CAS No. 10078-25-8

Perphenazine sulfoxide

Cat. No. B146852
CAS RN: 10078-25-8
M. Wt: 420 g/mol
InChI Key: WXJXTMQMAOYROI-UHFFFAOYSA-N
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Description

Persulfoxide: Key Intermediate in Reactions

Persulfoxide is identified as the initial intermediate formed during the reactions between singlet oxygen and organic sulfides. It is characterized as a weakly bound species with a notable lifetime that allows it to participate in various inter- and intramolecular reactions. The structure of persulfoxide is described as a resonance hybrid, exhibiting both zwitterionic and diradical characteristics. Functionally, it predominantly acts as a nucleophile or base at its oxygen atom, but it can also convert into secondary intermediates with electrophilic oxidizing properties. The synthetic utility of persulfoxide can be manipulated through careful selection of reaction conditions and substituents .

Plasma Concentrations of Perphenazine and Its Sulfoxide Metabolite

In a study involving patients treated with perphenazine (PPZ) for psychotic disorders, plasma concentrations of PPZ and its sulfoxide metabolite (PPZSO) were measured. The research found that despite fluctuations in concentration levels, the average of three plasma samples provided a reliable estimate of the steady-state plasma level. Notably, increasing the dosage in some patients led to disproportionate increases in plasma levels. The study also discussed the relationship between neurological side effects and plasma concentrations .

Determination of Perphenazine and Its Sulfoxide Metabolite by Gas Chromatography

A gas chromatographic method was developed to determine levels of perphenazine and its primary metabolite, perphenazine sulfoxide, in human plasma. The method, which uses an electron capture detector, is sensitive enough to detect concentrations as low as 0.2 µg/l, making it suitable for analyzing plasma from patients undergoing standard perphenazine treatment. The specificity tests conducted confirmed that there was no interference from other compounds such as nortriptyline or biperidine .

Urinary Excretion of Perphenazine and Its Sulfoxide

The urinary excretion of perphenazine and its sulfoxide was studied in patients initially treated with oral perphenazine and later with perphenazine-enanthate, a long-acting injectable form. The study observed a significant decrease in the absolute quantities of both the unchanged drug and the sulfoxide in urine. However, the ratio between the quantities excreted was not consistent. An increase in the relative excretion, expressed as a percentage of the administered dose, was also reported .

Radioimmunoassay for Fluphenazine Sulfoxide in Human Plasma

A radioimmunoassay for fluphenazine sulfoxide was developed using antisera to fluphenazine sulfoxide, which was synthesized by linking bovine serum albumin to a phenothiazine derivative. The assay is sensitive enough to quantify concentrations as low as 0.156 ng/ml using a 200 µl plasma sample. The antiserum showed negligible cross-reactivity with fluphenazine and its metabolites but had considerable cross-reactivity with phenothiazine 5-sulfoxides, including perphenazine sulfoxide. This suggests that the assay could be adapted to quantitatively measure perphenazine sulfoxide in plasma .

Liquid Chromatographic Method for Perphenazine and Its Sulfoxide in Pharmaceutical Dosage Forms

A liquid chromatographic method was described for the determination of perphenazine and its sulfoxide in various pharmaceutical dosage forms. The study found that sulfoxide levels were either undetectable or below 1% in tablets and injectable products. However, in some syrup formulations, sulfoxide levels increased over time and could reach up to 11% before the expiration date, indicating a potential stability issue .

Scientific Research Applications

Stability and Characterization in Aerosol Form

Perphenazine, a potent antiemetic, was aerosolized using a capillary aerosol generator, and its stability during and following aerosol generation was characterized. Perphenazine sulfoxide was identified as a major degradation product formed under oxidizing conditions. This research suggests that oxidation and dehalogenation are key degradation pathways in the aerosolization process (Li et al., 2005).

Spectrophotometric Quantification

A spectrophotometric method for determining Perphenazine dihydrochloride in tablets was developed using oxidative derivatization with diperoxyazelaic acid, forming sulfoxides. This method proved robust for quantifying Perphenazine in pharmaceuticals, highlighting the utility of sulfoxide formation in analytical chemistry (Blazheyevskiy et al., 2019).

Urinary Excretion Study

A study on the urinary excretion of Perphenazine and its sulfoxide during administration in oral and long-acting injectable form observed a significant decrease in the absolute quantities of unchanged Perphenazine and its sulfoxide, indicating a difference in metabolic processing between administration forms (Kempen, 2004).

Electrochemical Detection

Perphenazine's electrochemical behavior was investigated on a graphene oxide nanosheet-modified electrode. This study indicates the potential for sensitive and selective electrochemical detection methods for Perphenazine and its derivatives (Heli et al., 2015).

Corrosion Inhibition Properties

Perphenazine, along with other phenothiazine drugs, demonstrated promising corrosion inhibition properties for copper in sulfuric acid solution, revealing an unconventional application of Perphenazine sulfoxide in materials science (Zhou et al., 2020).

Phototoxicity Study

A study examined the phototoxic potential of Perphenazine's stable photoproducts, including Perphenazine sulfoxide, formed by UVA photolysis in water. The findings suggest that certain Perphenazine photoproducts, including sulfoxides, may contribute to photosensitivity effects in vivo (Miolo et al., 2006).

Safety And Hazards

Perphenazine sulfoxide is intended for use only for scientific research and development . It is not meant for use in humans or animals .

properties

IUPAC Name

2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)28(21)27)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJXTMQMAOYROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905735
Record name 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perphenazine sulfoxide

CAS RN

10078-25-8
Record name Perphenazine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10078-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perphenazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERPHENAZINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6Q9MQ62M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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